Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate
Description
Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorobenzoyl group attached to a piperazine ring, which is further connected to an ethyl acetate moiety
Properties
IUPAC Name |
ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O4/c1-2-23-13(20)8-12-14(21)18-5-6-19(12)15(22)9-3-4-10(16)11(17)7-9/h3-4,7,12H,2,5-6,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAHQIAKGLWUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the reaction of 3,4-dichlorobenzoyl chloride with piperazine, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of 3,4-dichlorobenzoyl chloride with piperazine in the presence of a base.
Step 2: Esterification of the resulting intermediate with ethyl acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzamide Derivatives: These compounds share the dichlorobenzoyl group but differ in their overall structure and functional groups.
Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate: This compound is similar but has a different substitution pattern on the benzoyl group.
Uniqueness
Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate is unique due to its specific substitution pattern and the presence of both the piperazine ring and ethyl acetate moiety. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate is a synthetic organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C15H16Cl2N2O4
- Molecular Weight: 359.2 g/mol
- CAS Number: 318469-60-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various signaling pathways by inhibiting key enzymes or receptors. While the exact molecular targets are still under investigation, studies suggest that it may affect cellular processes related to:
- Antimicrobial Activity: The compound has shown potential in inhibiting the growth of various pathogens.
- Anticancer Properties: Preliminary studies indicate that it may induce apoptosis in cancer cells by disrupting their metabolic pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies suggest that the compound can inhibit the growth of bacteria and fungi. The following table summarizes some findings related to its antimicrobial efficacy:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Gram-positive Bacteria | 32 µg/mL | |
| Gram-negative Bacteria | 64 µg/mL | |
| Fungi | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The following case study illustrates its effects:
Case Study: In Vitro Evaluation on Cancer Cell Lines
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined as follows:
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps, including the formation of the piperazine ring and subsequent acylation reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Research has indicated that modifications to the dichlorobenzoyl group can significantly influence its potency and selectivity against various targets.
Potential Therapeutic Applications
The compound's unique structure makes it a candidate for further development as:
- Antimicrobial Agent: Its ability to inhibit pathogen growth suggests potential use in treating infections.
- Anticancer Drug: Its efficacy against cancer cell lines positions it as a candidate for anticancer therapies.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate?
The synthesis typically involves coupling a piperazine derivative with a 3,4-dichlorobenzoyl group. A common method includes reacting 3,4-dichlorobenzoyl chloride with a pre-functionalized piperazine intermediate under reflux in ethanol with potassium carbonate as a base. Post-reaction, the product is extracted with ethyl acetate, dried, and purified via column chromatography (e.g., EtOAc/petroleum ether) . Solvent choice (e.g., dichloromethane for acylation) and reaction time (5–12 hours) are critical for yield optimization.
Q. Which spectroscopic techniques are recommended for structural characterization?
- NMR : H and C NMR are essential for confirming the piperazine ring substitution pattern and ester/amide linkages. For example, the ethyl ester group shows characteristic triplet (~1.2 ppm) and quartet (~4.1 ppm) signals .
- X-ray crystallography : Single-crystal X-ray diffraction resolves conformational details, such as the planarity of the dichlorobenzoyl group and hydrogen-bonding networks in the piperazine ring. SHELXL is widely used for refinement, with H atoms placed in calculated positions and refined using riding models .
Q. How can the purity of the compound be validated during synthesis?
Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor reaction progress. Impurities like unreacted 3,4-dichlorobenzoyl chloride or by-products (e.g., hydrolyzed ester derivatives) can be quantified. Compare retention times with reference standards, such as 3,4-Dichloroindometacin (a common impurity in dichlorobenzoyl-containing compounds) .
Advanced Research Questions
Q. How can crystallographic disorder in the piperazine ring be resolved during structural refinement?
Crystallographic disorder often arises from rotational flexibility in the piperazine ring. In SHELXL, apply "PART" instructions to model alternative conformations and refine occupancy ratios. Constraints (e.g., SIMU/DELU) can stabilize anisotropic displacement parameters for overlapping atoms. High-resolution data (>0.8 Å) and TWIN/BASF commands may be required for twinned crystals .
Q. What strategies mitigate contradictions between computational and experimental spectroscopic data?
Q. How do electron-withdrawing substituents (e.g., 3,4-dichlorobenzoyl) influence the compound’s reactivity?
The electron-withdrawing dichlorobenzoyl group enhances electrophilicity at the piperazine nitrogen, facilitating nucleophilic substitutions (e.g., alkylation). Kinetic studies using in situ IR spectroscopy can monitor reaction rates under varying conditions (e.g., solvent dielectric constants). Competitive pathways, such as ester hydrolysis, may require pH control (<7) to suppress .
Q. What advanced methods detect trace impurities in the compound?
LC-MS/MS with electrospray ionization (ESI+) identifies low-abundance impurities (e.g., methyl/ethyl ester derivatives from incomplete acylation). For example, the impurity [1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid (MW 408.6) can be detected via MRM transitions (m/z 409 → 237) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
